![molecular formula C19H20N2OS2 B2910812 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea CAS No. 2380035-01-6](/img/structure/B2910812.png)
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is a complex organic compound that combines the structural elements of bithiophene and phenylpropylurea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea typically involves a multi-step process. One common method includes the Stille reaction, which is used to couple the bithiophene moiety with other organic fragments . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as oxidative molecular layer deposition (oMLD) can be employed to fabricate robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers . This method allows for precise control over the membrane structure and separation performance.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an organocatalyst in Lewis base-catalyzed Lewis acid mediated reactions, promoting the formation of specific products with high yield and enantiomeric excess . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Bithiophene Derivatives: These compounds share the bithiophene moiety and are used in similar applications, such as organic electronics and materials science.
Phenylpropylurea Derivatives: These compounds share the phenylpropylurea moiety and are studied for their potential biological and pharmacological properties.
Uniqueness
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is unique due to its combination of bithiophene and phenylpropylurea structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both electronic and structural characteristics are important.
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSDYNUWPSODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
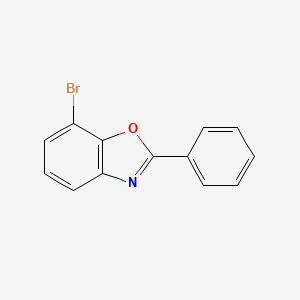
![3-(cyclopropylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2910730.png)
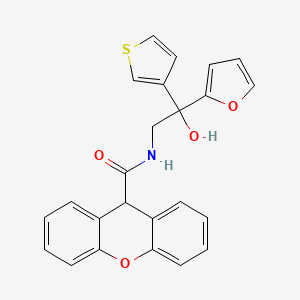
![1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B2910732.png)
![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)
![N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride](/img/structure/B2910734.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)
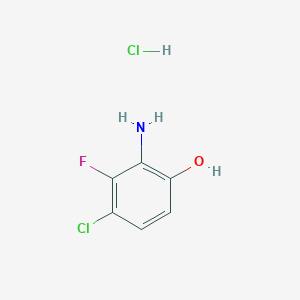
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2910745.png)
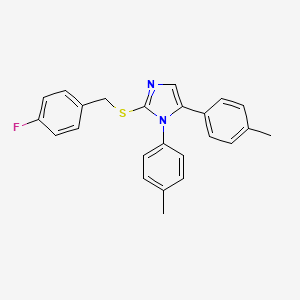
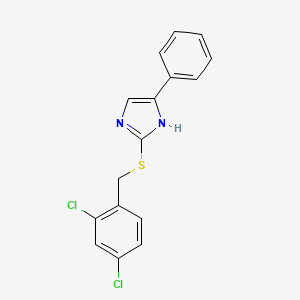
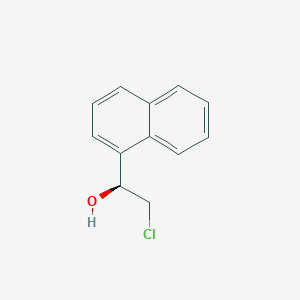
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2910751.png)
